3-Isocyanato-1,1-dimethylcyclobutane
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Overview
Description
3-Isocyanato-1,1-dimethylcyclobutane is an organic compound with the molecular formula C7H11NO. It features a cyclobutane ring substituted with an isocyanate group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1,1-dimethylcyclobutane typically involves the reaction of 1,1-dimethylcyclobutanol with phosgene or other isocyanate-generating reagents. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. Non-phosgene methods, such as the thermal decomposition of carbamates, are also explored to mitigate the hazards associated with phosgene .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. advancements in non-phosgene methods are being researched to improve safety and environmental impact. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Catalysts: Often used to facilitate polymerization reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Produced through polymerization reactions.
Scientific Research Applications
3-Isocyanato-1,1-dimethylcyclobutane has several applications in scientific research:
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-Isocyanato-1,1-dimethylcyclobutane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Toluene diisocyanate (TDI)
- Methylenediphenyl diisocyanate (MDI)
Comparison: 3-Isocyanato-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts different reactivity and physical properties compared to linear or aromatic isocyanates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-isocyanato-1,1-dimethylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)3-6(4-7)8-5-9/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXJAPQLDBNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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